molecular formula C14H22O2 B12644704 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol

1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol

Cat. No.: B12644704
M. Wt: 222.32 g/mol
InChI Key: VHTBCFVFDCKZFX-UHFFFAOYSA-N
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Description

1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of a butoxy group and two methyl groups attached to a phenyl ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol typically involves the alkylation of 3,5-dimethylphenol with iso-butyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide or acetone

    Temperature: 60-80°C

    Reduction: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction to the corresponding alkane using strong reducing agents.

    Substitution: Halogenation or nitration of the aromatic ring under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanone

    Reduction: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethane

    Substitution: 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-bromoethanol, 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-nitroethanol

Scientific Research Applications

1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butoxy-3,5-dimethylphenyl)ethanol
  • 1-(4-iso-Propoxy-3,5-dimethylphenyl)ethanol
  • 1-(4-iso-Butoxy-2,6-dimethylphenyl)ethanol

Uniqueness

1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is unique due to the specific positioning of the butoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1-[3,5-dimethyl-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C14H22O2/c1-9(2)8-16-14-10(3)6-13(12(5)15)7-11(14)4/h6-7,9,12,15H,8H2,1-5H3

InChI Key

VHTBCFVFDCKZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(C)C)C)C(C)O

Origin of Product

United States

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